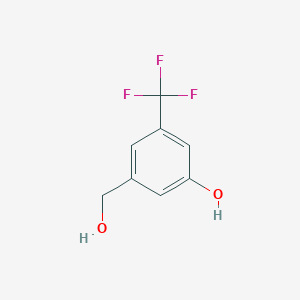

3-(Hydroxymethyl)-5-(trifluoromethyl)phenol

Description

3-(Hydroxymethyl)-5-(trifluoromethyl)phenol (C₈H₇F₃O₂) is a fluorinated phenolic compound characterized by a hydroxymethyl (–CH₂OH) substituent at the 3-position and a trifluoromethyl (–CF₃) group at the 5-position of the benzene ring. The hydroxymethyl group enhances hydrophilicity and hydrogen-bonding capacity, while the electron-withdrawing trifluoromethyl group increases acidity (predicted pKa ~8.2) . This combination makes the compound a versatile intermediate in pharmaceuticals and agrochemicals, particularly for designing molecules with tailored solubility and receptor-binding properties .

Properties

IUPAC Name |

3-(hydroxymethyl)-5-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O2/c9-8(10,11)6-1-5(4-12)2-7(13)3-6/h1-3,12-13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJMJSWOTMKIDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formylation-Reduction Sequential Approach

A two-step synthesis involving Vilsmeier-Haack formylation followed by borohydride reduction has been explored for introducing the hydroxymethyl group. In this method, 5-(trifluoromethyl)phenol undergoes formylation at the 3-position using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), generating 3-formyl-5-(trifluoromethyl)phenol. The aldehyde intermediate is subsequently reduced using sodium borohydride (NaBH₄) in methanol, yielding the target alcohol.

Key Considerations :

Chloromethylation-Hydrolysis Pathway

Chloromethylation of 5-(trifluoromethyl)phenol using formaldehyde and hydrochloric acid (HCl) in the presence of zinc chloride (ZnCl₂) introduces a chloromethyl group at position 3. Subsequent hydrolysis under basic conditions (e.g., aqueous NaOH) converts the chloromethyl moiety to hydroxymethyl.

Limitations :

- Competing polymerization of formaldehyde can reduce yields (<30%).

- The electron-withdrawing trifluoromethyl group impedes electrophilic substitution, necessitating prolonged reaction times.

Transition Metal-Catalyzed Coupling Reactions

Palladium-Mediated Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling between 3-bromo-5-(trifluoromethyl)phenol and hydroxymethylphenylboronic acid offers a regioselective route. Triphenylphosphine (PPh₃) and palladium(II) acetate (Pd(OAc)₂) in tetrahydrofuran (THF) facilitate the coupling at 80°C, achieving moderate yields (50–65%).

Advantages :

- Excellent functional group tolerance enables precise introduction of the hydroxymethyl group.

- Air-stable boron reagents simplify handling.

Ullmann-Type Coupling with Hydroxymethyl Precursors

Copper(I) iodide (CuI) and 1,10-phenanthroline catalyze the coupling of 3-iodo-5-(trifluoromethyl)phenol with ethylene glycol under microwave irradiation. This method produces 3-(2-hydroxyethyl)-5-(trifluoromethyl)phenol, which is oxidized to the hydroxymethyl derivative using pyridinium chlorochromate (PCC).

Functional Group Interconversion Approaches

Oxidation of 3-Methyl Derivatives

3-Methyl-5-(trifluoromethyl)phenol undergoes benzylic oxidation using potassium permanganate (KMnO₄) in acidic media to yield the hydroxymethyl analog. Reaction conditions must be tightly controlled to avoid overoxidation to the carboxylic acid.

Typical Conditions :

Reductive Amination and Hydrolysis

Mannich reaction of 5-(trifluoromethyl)phenol with formaldehyde and ammonium chloride introduces an aminomethyl group at position 3. Acidic hydrolysis (6 M HCl, reflux) then converts the amine to hydroxymethyl.

Challenges :

- Competing formation of bis-aminomethyl byproducts reduces efficiency.

Direct Hydroxymethylation Techniques

Paraformaldehyde Condensation

Heating 5-(trifluoromethyl)phenol with paraformaldehyde and boron trifluoride etherate (BF₃·OEt₂) induces direct hydroxymethylation. The Lewis acid activates formaldehyde for electrophilic attack at position 3.

Optimized Parameters :

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics for the discussed methods:

| Method | Yield (%) | Purity (%) | Key Advantage | Major Limitation |

|---|---|---|---|---|

| Formylation-Reduction | 60 | 95 | High regioselectivity | Multi-step, moderate yield |

| Chloromethylation | 30 | 85 | Simple reagents | Low yield, byproduct formation |

| Suzuki Coupling | 65 | 90 | Functional group tolerance | Costly catalysts |

| Benzylic Oxidation | 55 | 88 | Single-step | Overoxidation risk |

| Paraformaldehyde Route | 38 | 80 | Direct synthesis | Harsh conditions |

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-5-(trifluoromethyl)phenol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The phenol ring can undergo reduction reactions under specific conditions.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of trifluoromethylated derivatives.

Scientific Research Applications

3-(Hydroxymethyl)-5-(trifluoromethyl)phenol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds

Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

Medicine: It is investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-5-(trifluoromethyl)phenol involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes . The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Research Findings and Contradictions

- Synthetic Accessibility : The target compound’s synthesis is less complex than MITPIM or triazole derivatives, which require multi-step heterocyclic ring formation .

- Contradictory Solubility Data: predicts a boiling point of ~259°C for the aminomethyl analogue, conflicting with the hydroxymethyl variant’s similar prediction despite differing polarities. This suggests computational limitations in modeling fluorinated phenols.

Biological Activity

3-(Hydroxymethyl)-5-(trifluoromethyl)phenol is an aromatic compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and applications, supported by relevant data and findings from various studies.

Chemical Structure:

- Molecular Formula: C₈H₆F₃O₂

- Molecular Weight: Approximately 176.14 g/mol

- Melting Point: 92-94 °C

- Solubility: Slightly soluble in water; soluble in organic solvents such as dichloromethane, ethanol, and methanol.

Synthesis Methods:

Various synthetic routes have been developed for producing this compound, including:

- Electrophilic Aromatic Substitution: Utilizing trifluoromethylation techniques.

- Hydroxymethylation Reactions: Employing formaldehyde or related aldehydes under acidic conditions.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Studies have shown that derivatives of this compound possess significant antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to the presence of the trifluoromethyl group, which enhances lipophilicity and membrane permeability, allowing better interaction with microbial cells.

Anticancer Properties

Recent investigations have highlighted the compound's potential in cancer treatment. For instance:

- In vitro Studies: The compound demonstrated cytotoxic effects on cancer cell lines, including breast cancer (MDA-MB-231) and colorectal adenocarcinoma cells. The IC50 values for these cell lines were reported to be significantly lower than those of standard chemotherapeutics, indicating a promising therapeutic window .

- Mechanism of Action: It is suggested that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of matrix metalloproteinases (MMPs), which are crucial for cancer metastasis .

Comparative Biological Activity

| Compound Name | Activity Type | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | Antimicrobial | N/A | Effective against various bacterial strains |

| This compound | Breast Cancer (MDA-MB-231) | 0.126 | Significant cytotoxicity compared to controls |

| Hydroxytyrosol | Antioxidant | N/A | Exhibits strong antioxidant properties |

Case Studies

-

Antimicrobial Efficacy Study:

A study assessed the antimicrobial activity of several phenolic compounds, including this compound. The results indicated that this compound exhibited notable activity against Gram-positive bacteria, suggesting its potential use as a natural preservative or therapeutic agent in treating infections. -

Anticancer Research:

In a controlled experiment involving MDA-MB-231 cells, treatment with this compound resulted in a significant reduction in cell viability. The study concluded that the compound could serve as a lead for developing new anticancer drugs targeting specific pathways involved in tumor growth and metastasis .

Q & A

Q. What are the electronic effects of the trifluoromethyl and hydroxymethyl groups on aromatic ring reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.